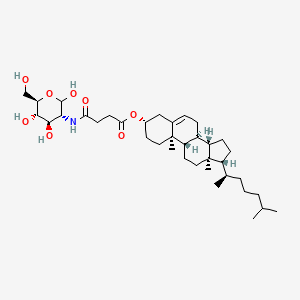

Glucosamine Cholesterol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C37H61NO8 |

|---|---|

分子量 |

647.9 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoate |

InChI |

InChI=1S/C37H61NO8/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-36(23,4)28(25)16-18-37(26,27)5)45-31(41)14-13-30(40)38-32-34(43)33(42)29(20-39)46-35(32)44/h9,21-22,24-29,32-35,39,42-44H,6-8,10-20H2,1-5H3,(H,38,40)/t22-,24+,25+,26-,27+,28+,29-,32-,33-,34-,35?,36+,37-/m1/s1 |

InChIキー |

CEZJGMHPGUGAEW-ACSCFQKYSA-N |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)N[C@@H]5[C@H]([C@@H]([C@H](OC5O)CO)O)O)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5C(C(C(OC5O)CO)O)O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Glucosamine and Cholesterol Metabolism Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600), an amino sugar and a popular dietary supplement for osteoarthritis, is a key metabolite in the hexosamine biosynthetic pathway (HBP). Emerging evidence suggests a complex interplay between the HBP and lipid metabolism, particularly cholesterol homeostasis. This technical guide provides a comprehensive analysis of the molecular pathways connecting glucosamine to cholesterol metabolism. It details the central role of protein O-GlcNAcylation in modulating key regulatory factors of cholesterol synthesis and uptake. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and presents visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Intersection of Glucosamine and Cholesterol

Glucosamine is an endogenous metabolite synthesized from glucose via the hexosamine biosynthetic pathway (HBP).[1] Exogenously supplied glucosamine is transported into cells, phosphorylated, and also enters the HBP.[1] This pathway produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for the post-translational modification of nuclear and cytoplasmic proteins known as O-linked N-acetylglucosamine (O-GlcNAc) modification.[2][3] This dynamic and reversible modification, akin to phosphorylation, is a key signaling mechanism that regulates the function of numerous proteins, including transcription factors that govern cholesterol metabolism.[2][4] While some clinical studies and anecdotal reports have suggested a potential link between glucosamine supplementation and altered plasma cholesterol levels, the results have been largely inconclusive.[5][6][7][8] However, mechanistic studies at the cellular level are beginning to unravel a direct biochemical pathway linking glucosamine flux to the regulation of cholesterol synthesis.

Core Signaling Pathway: From Glucosamine to Cholesterol Regulation

The primary mechanism by which glucosamine influences cholesterol metabolism is through the O-GlcNAcylation of key transcriptional regulators. The central pathway involves the entry of glucosamine into the HBP, leading to an increased intracellular pool of UDP-GlcNAc. This substrate is used by O-GlcNAc transferase (OGT) to attach O-GlcNAc moieties to serine and threonine residues of target proteins.[3]

A critical target in this context is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) . SREBP-2 is a master transcription factor that controls the expression of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[9][10] Increased O-GlcNAcylation of SREBP-2 and other related factors can alter their stability, processing, and transcriptional activity, thereby modulating the expression of downstream genes essential for maintaining cholesterol homeostasis.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a branch of glucose metabolism. Normally, a small fraction of glucose-6-phosphate is shunted into this pathway.[1] Exogenous glucosamine bypasses the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), and directly fuels the pathway, leading to a robust increase in UDP-GlcNAc levels.[3]

Glucosamine-Mediated Regulation of Cholesterol Synthesis

Increased UDP-GlcNAc levels drive the O-GlcNAcylation of transcription factors. While direct evidence on SREBP-2 is still emerging, studies on the related SREBP-1c in macrophages show that glucosamine promotes its O-GlcNAcylation.[11] This modification can influence the proteolytic processing of SREBP precursors in the Golgi apparatus or affect the stability and activity of the mature nuclear form of the transcription factor, ultimately altering the transcription of target genes like HMG-CoA reductase (HMGCR).

Quantitative Data from Experimental Studies

The effects of glucosamine on lipid metabolism have been investigated in various models, with results often depending on the model system and dosage.

Table 1: In Vivo Studies on Glucosamine and Plasma Lipids

| Study Model | Glucosamine Dose | Duration | Key Quantitative Findings | Reference |

| LDL receptor-deficient mice | 15 mg/kg/day & 50 mg/kg/day | 20 weeks | Increased plasma cholesterol and triglycerides in male mice compared to control. | [12] |

| Human subjects with diabetes and low HDL | 1,500 mg/day | 2 weeks | No significant effect on HDL cholesterol or total cholesterol levels. | [1][7] |

| Human subjects on statin therapy | 1,250 mg/day (625 mg twice daily) | 4 weeks | No significant changes in total cholesterol, LDL, or HDL levels. | [13][14] |

| Human subjects with joint pain | 1,500 mg/day | 3 months | No significant differences in cholesterol or triglyceride levels compared to placebo. | [8] |

Table 2: In Vitro Studies on Glucosamine and Gene Expression

| Cell Line | Glucosamine Concentration | Duration | Key Quantitative Findings | Reference |

| RAW264.7 Macrophages | Not specified | Not specified | Increased mRNA expression of SREBP-1c, ACC, and FAS. Suppressed ABCA-1 and ABCG-1 expression. | [11] |

| Human Osteoarthritic Cartilage Explants | 5 mM | Not specified | Down-regulated MMP3 and aggrecanase-1 gene expression. | [15] |

| Human Mesenchymal Stem Cells (hMSCs) | 100 µM | Not specified | Enhanced expression of collagen II and aggrecan. | [16] |

| Hepa1-6 (Mouse HCC) | 2.5 - 5.0 mM | 72 hours | Significantly inhibited cell proliferation. | [17] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols based on methodologies from the cited literature for studying the effects of glucosamine on cholesterol metabolism.

Cell Culture and Glucosamine Treatment (HepG2 Model)

The human hepatoma cell line HepG2 is a standard model for studying liver lipid metabolism.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) containing 20 mM glucose, supplemented with 10% fetal calf serum (FCS) and standard antibiotics (100 units/mL penicillin, 100 µg/mL streptomycin).[18] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Cells are passaged every 3-4 days to prevent senescence.[19] For experiments, cells should be used between passages 5 and 25 post-thaw.[19] Dissociation is achieved using a reagent like TrypLE™ for 10-15 minutes at 37°C.[19]

-

Glucosamine Treatment: One day prior to treatment, cells are seeded to reach approximately 70% confluence.[18] The growth medium is then replaced with a treatment medium, typically glucose-free DMEM supplemented with varying concentrations of D-glucosamine (e.g., 0-10 mM) and 1% FCS for the desired duration (e.g., 0-12 hours).[18]

Western Blot Analysis for Protein Expression/Modification

This protocol is used to detect total protein levels or specific post-translational modifications like O-GlcNAcylation.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay kit to ensure equal loading.[20]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[20]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-SREBP-2, anti-O-GlcNAc [RL2]).[21]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[17]

Conclusion and Future Directions

The available evidence indicates that glucosamine, by fueling the hexosamine biosynthetic pathway, can modulate cellular processes linked to lipid metabolism. The core mechanism appears to be the O-GlcNAcylation of key transcription factors like SREBP-2, which has the potential to alter the expression of genes critical for cholesterol homeostasis. However, the clinical relevance of this pathway remains ambiguous, with human studies at standard supplement doses showing minimal to no effect on plasma cholesterol profiles.[7][8][14]

For drug development professionals, the O-GlcNAc signaling pathway presents a novel axis for therapeutic intervention in metabolic diseases. Future research should focus on:

-

Directly quantifying the O-GlcNAcylation status of SREBP-2 in hepatocytes in response to glucosamine.

-

Elucidating the specific functional consequences of SREBP-2 O-GlcNAcylation on its processing, nuclear translocation, and transcriptional activity.

-

Investigating the dose-dependency of these effects to bridge the gap between high-concentration in vitro findings and standard-dose in vivo observations.

A deeper understanding of this intricate metabolic cross-talk is essential for evaluating the long-term metabolic effects of glucosamine supplementation and for harnessing the therapeutic potential of the HBP-O-GlcNAc-SREBP axis.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peoplespharmacy.com [peoplespharmacy.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The effect of glucosamine on Serum HDL cholesterol and apolipoprotein AI levels in people with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The effect of glucosamine sulphate on the blood levels of cholesterol or triglycerides--a clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Elevated levels of SREBP-2 and cholesterol synthesis in livers of mice homozygous for a targeted disruption of the SREBP-1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosamine supplementation accelerates early but not late atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. No changes of cholesterol levels with a commercially available glucosamine product in patients treated with lipid lowering drugs: a controlled, randomised, open cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. No changes of cholesterol levels with a commercially available glucosamine product in patients treated with lipid lowering drugs: a controlled, randomised, open cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucosamine promotes chondrogenic phenotype in both chondrocytes and mesenchymal stem cells and inhibits MMP-13 expression and matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Molecular Interplay of Glucosamine and Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600), a widely utilized dietary supplement for osteoarthritis, has been the subject of investigation regarding its potential effects on cholesterol metabolism. While clinical studies in humans have largely indicated a negligible impact of standard glucosamine supplementation on plasma cholesterol levels, preclinical research at the cellular and molecular level has unveiled intricate pathways through which glucosamine can influence the machinery of cholesterol synthesis. This technical guide provides an in-depth exploration of these molecular mechanisms, focusing on the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. Furthermore, it delves into the interconnected roles of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling, as well as the fundamental process of protein glycosylation. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced molecular interactions between glucosamine and cholesterol homeostasis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

The relationship between glucosamine and cholesterol metabolism presents a fascinating case of discordance between clinical observations and preclinical findings. Multiple randomized controlled trials have concluded that oral glucosamine sulfate, at standard dosages, does not significantly alter total cholesterol, LDL-cholesterol, HDL-cholesterol, or triglyceride levels in human subjects[1][2][3]. However, a body of evidence from in vitro and in vivo animal studies suggests that glucosamine can, under certain conditions, modulate the molecular pathways governing cholesterol synthesis and lipid metabolism[4][5][6][7]. This guide focuses on elucidating these underlying molecular mechanisms, which are of significant interest to researchers exploring the broader metabolic effects of glucosamine and to professionals in drug development assessing the off-target effects of glucosamine-related compounds.

The Endoplasmic Reticulum Stress-SREBP-2 Axis: A Central Mechanism

A primary molecular mechanism by which glucosamine is proposed to influence cholesterol synthesis is through the induction of endoplasmic reticulum (ER) stress[5][6][8]. The ER is a critical organelle for protein and lipid biosynthesis, and its proper function is essential for cellular homeostasis.

Glucosamine-Induced ER Stress

Elevated concentrations of glucosamine can disrupt ER homeostasis by interfering with N-linked protein glycosylation and the biosynthesis of lipid-linked oligosaccharides[8]. This disruption leads to an accumulation of unfolded or misfolded proteins within the ER lumen, triggering a cellular stress response known as the unfolded protein response (UPR)[8]. In cell types relevant to atherosclerosis, such as human aortic smooth muscle cells, monocytes, and hepatocytes, glucosamine has been demonstrated to induce ER stress[5].

Activation of SREBP-2

The induction of ER stress by glucosamine can lead to the activation of sterol regulatory element-binding protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis[5][9][10][11]. Under normal conditions, SREBP-2 is retained in the ER membrane through its interaction with SREBP cleavage-activating protein (SCAP) and insulin-induced gene (Insig)[11][12]. Upon ER stress, the SREBP-2/SCAP complex is transported to the Golgi apparatus, where SREBP-2 undergoes sequential proteolytic cleavage by Site-1 and Site-2 proteases[9][10]. This cleavage releases the N-terminal, transcriptionally active domain of SREBP-2 (nSREBP-2), which then translocates to the nucleus.

In the nucleus, nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in cholesterol synthesis, including the rate-limiting enzyme HMG-CoA reductase (HMGCR), and the LDL receptor[9][13]. Studies have shown that glucosamine-induced ER stress can promote the dysregulation of lipid metabolism, leading to the accumulation of intracellular free cholesterol[5].

Interconnected Signaling Pathways: AMPK and mTOR

The cellular energy sensor AMP-activated protein kinase (AMPK) and the central growth regulator, the mammalian target of rapamycin (mTOR), are also implicated in the metabolic effects of glucosamine and have known roles in cholesterol metabolism.

AMPK Activation

Glucosamine has been shown to activate AMPK in various cell types[14]. AMPK activation generally leads to the suppression of anabolic pathways, including cholesterol synthesis, to conserve cellular energy[15]. Activated AMPK can phosphorylate and inactivate HMG-CoA reductase, thereby directly inhibiting cholesterol production[13][15]. This presents a counter-regulatory mechanism to the SREBP-2 activation, potentially explaining the lack of a net increase in cholesterol levels observed in clinical settings.

mTOR Signaling

Glucosamine can also stimulate the phosphorylation of mTOR and its downstream target S6 kinase[16][17][18]. The mTOR pathway is a key regulator of lipogenesis[18]. Activation of mTOR can promote lipid accumulation in macrophages[16][17][18]. The interplay between AMPK and mTOR is complex, with AMPK generally acting as an inhibitor of mTOR signaling[14][19]. The net effect of glucosamine on cholesterol synthesis may therefore depend on the cellular context and the balance between these opposing signaling pathways.

The Role of Protein Glycosylation

Glucosamine is a fundamental substrate for the hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc)[20][21]. UDP-GlcNAc is essential for the N-linked and O-linked glycosylation of proteins[20][22]. Many proteins involved in lipoprotein metabolism, including apolipoproteins (e.g., ApoB, ApoA-I) and the LDL receptor, are glycoproteins[22]. Alterations in the glycosylation status of these proteins can affect their function, stability, and interaction with other molecules, thereby influencing lipoprotein assembly, secretion, and clearance[22]. While direct evidence linking glucosamine-induced changes in glycosylation to altered cholesterol synthesis is still emerging, it represents a plausible and important area for future investigation.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of glucosamine on markers of cholesterol metabolism.

Table 1: Effect of Glucosamine on Cholesterol and Triglyceride Levels in Animal Models

| Animal Model | Glucosamine Dose | Duration | Effect on Plasma Cholesterol | Effect on Plasma Triglycerides | Reference |

| LDL receptor-deficient mice | 15 mg/kg/day | 20 weeks | Increased in males | Increased in males | [7] |

| LDL receptor-deficient mice | 50 mg/kg/day | 20 weeks | Increased in males | Increased in males | [7] |

| Apolipoprotein E-deficient mice | 5% in drinking water | 15 weeks | No significant change | No significant change | [6] |

Table 2: In Vitro Effects of Glucosamine on Lipid Metabolism Markers

| Cell Type | Glucosamine Concentration | Outcome Measure | Result | Reference |

| Rat C6 glial tumor cells | Cytotoxic concentrations | [14C]acetate incorporation into nonesterified sterols | Inhibited | [4] |

| Human aortic smooth muscle cells | Not specified | Intracellular free cholesterol | Increased | [5] |

| HepG2 cells | Not specified | Intracellular free cholesterol | Increased | [5] |

| RAW264.7 macrophage cells | Not specified | SREBP-1c mRNA expression | Increased | [16][17] |

| RAW264.7 macrophage cells | Not specified | LDL receptor expression | Not specified | |

| RAW264.7 macrophage cells | Not specified | ABCA-1 expression | Suppressed | [16][17] |

| RAW264.7 macrophage cells | Not specified | ABCG-1 expression | Suppressed | [16][17] |

Experimental Protocols

Induction and Measurement of ER Stress

-

Cell Culture and Treatment: Human aortic smooth muscle cells (HASMC), human monocytic (Thp-1), and human hepatoma (HepG2) cells are cultured in appropriate media. Cells are treated with varying concentrations of glucosamine for specified time periods (e.g., 18-24 hours)[5].

-

Western Blot Analysis: To assess the activation of the unfolded protein response (UPR), a hallmark of ER stress, cell lysates are subjected to SDS-PAGE and Western blotting. Antibodies against key UPR markers such as GRP78/BiP, CHOP/GADD153, and the phosphorylated form of eIF2α are used[5].

-

RT-PCR: To measure the upregulation of UPR target genes, total RNA is extracted from treated cells, reverse transcribed to cDNA, and subjected to quantitative real-time PCR (qPCR) using primers specific for GRP78, CHOP, and spliced XBP1[8].

Analysis of SREBP-2 Processing

-

Cell Culture and Lysis: Cells (e.g., HepG2) are cultured and treated with glucosamine. For analysis of SREBP-2 processing, cells are lysed in a buffer that preserves the integrity of nuclear and membrane fractions.

-

Nuclear and Membrane Fractionation: Cell lysates are fractionated by differential centrifugation to separate the nuclear and membrane fractions.

-

Western Blot Analysis: Proteins from the nuclear and membrane fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody that recognizes the N-terminal domain of SREBP-2. The precursor form of SREBP-2 will be detected in the membrane fraction, while the cleaved, active form will be present in the nuclear fraction.

Cholesterol Staining and Quantification

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with glucosamine or other ER stress-inducing agents[5].

-

Filipin Staining: Cells are fixed with paraformaldehyde and then stained with filipin, a fluorescent compound that specifically binds to free cholesterol[5].

-

Fluorescence Microscopy and Quantification: The stained cells are visualized using a fluorescence microscope. The fluorescence intensity, which is proportional to the amount of free cholesterol, is quantified using image analysis software[5].

Conclusion and Future Directions

The molecular mechanisms underlying the effects of glucosamine on cholesterol synthesis are multifaceted and context-dependent. The induction of ER stress and subsequent activation of SREBP-2 appears to be a key pathway, providing a plausible explanation for the observed increases in cholesterol synthesis in preclinical models. However, the concurrent activation of counter-regulatory pathways, such as AMPK signaling, likely contributes to the neutral effect on plasma cholesterol levels seen in human clinical trials.

For researchers and drug development professionals, these findings highlight the importance of considering the broader metabolic effects of glucosamine and related compounds. Future research should aim to:

-

Further elucidate the dose-dependent and cell-type-specific effects of glucosamine on these signaling pathways.

-

Investigate the direct impact of glucosamine on the glycosylation status and function of key proteins in cholesterol metabolism.

-

Explore the potential for synergistic or antagonistic interactions between glucosamine and other metabolic modulators.

A deeper understanding of these molecular intricacies will be crucial for a comprehensive assessment of the therapeutic potential and safety profile of glucosamine and its derivatives.

References

- 1. [The effect of glucosamine sulphate on the blood levels of cholesterol or triglycerides--a clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystalline Glucosamine Sulfate in the Treatment of Osteoarthritis: Evidence of Long-Term Cardiovascular Safety from Clinical Trials [openrheumatologyjournal.com]

- 3. No changes of cholesterol levels with a commercially available glucosamine product in patients treated with lipid lowering drugs: a controlled, randomised, open cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Glucosamine-supplementation promotes endoplasmic reticulum stress, hepatic steatosis and accelerated atherogenesis in apoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine supplementation accelerates early but not late atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 11. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel processing system of sterol regulatory element-binding protein-1c regulated by polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]

- 19. AMPK activators suppress cholesterol accumulation in macrophages via suppression of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. air.unimi.it [air.unimi.it]

The Impact of Glucosamine on Hepatic Lipid Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) (GlcN), an amino sugar and a precursor for the biosynthesis of glycosylated proteins and lipids, is widely recognized for its use in managing osteoarthritis. However, emerging evidence indicates that glucosamine also plays a significant role in hepatic lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of how glucosamine influences lipid regulation in the liver. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic effects of glucosamine and its potential therapeutic or cautionary implications in the context of liver health.

Core Mechanisms of Glucosamine's Action on Hepatic Lipid Metabolism

Glucosamine's influence on hepatic lipid regulation is multifaceted, primarily revolving around its entry into the hexosamine biosynthesis pathway (HBP), subsequent effects on protein glycosylation, and the induction of cellular stress responses. These interconnected events trigger a cascade of signaling pathways that ultimately alter the expression and activity of key enzymes and transcription factors involved in lipid synthesis, transport, and oxidation.

The Hexosamine Biosynthesis Pathway and O-GlcNAcylation

Upon entering hepatocytes, glucosamine is phosphorylated to glucosamine-6-phosphate, bypassing the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). This leads to an increased flux through the HBP, culminating in elevated levels of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Altered O-GlcNAcylation of key regulatory proteins can significantly impact their function and, consequently, hepatic lipid metabolism.

Endoplasmic Reticulum (ER) Stress

An excessive influx of glucosamine and the subsequent alterations in protein glycosylation can overwhelm the protein folding capacity of the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. The three main branches of the UPR, mediated by PERK, IRE1, and ATF6, can, when chronically activated, influence lipogenic and inflammatory pathways in the liver.

Quantitative Effects of Glucosamine on Hepatic Lipid Markers

The following tables summarize the quantitative data from various in vivo and in vitro studies on the effects of glucosamine on key markers of hepatic lipid metabolism.

Table 1: In Vivo Effects of Glucosamine on Hepatic Lipid Profile and Gene Expression in a Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model

| Parameter | Model Group (High-Fat High-Sugar Diet) | Glucosamine-Treated Group | Percentage Change | p-value | Reference |

| Serum Triglycerides (mmol/L) | 1.8 ± 0.2 | 1.2 ± 0.1 | ↓ 33.3% | < 0.01 | [1] |

| Serum Total Cholesterol (mmol/L) | 6.5 ± 0.5 | 5.0 ± 0.4 | ↓ 23.1% | < 0.01 | [1] |

| Serum LDL-C (mmol/L) | 1.2 ± 0.1 | 0.8 ± 0.1 | ↓ 33.3% | < 0.01 | [1] |

| Hepatic Triglycerides (mmol/g) | 85.2 ± 7.5 | 60.1 ± 5.8 | ↓ 29.5% | < 0.01 | [1] |

| Hepatic Total Cholesterol (mmol/g) | 12.3 ± 1.1 | 9.5 ± 0.9 | ↓ 22.8% | < 0.05 | [1] |

| Hepatic SREBP-1c mRNA (relative expression) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40.0% | < 0.01 | [1] |

| Hepatic FAS mRNA (relative expression) | 3.0 ± 0.4 | 1.8 ± 0.3 | ↓ 40.0% | < 0.01 | [1] |

| Hepatic ACC mRNA (relative expression) | 2.8 ± 0.3 | 1.7 ± 0.2 | ↓ 39.3% | < 0.01 | [1] |

| Hepatic CPT1 mRNA (relative expression) | 0.6 ± 0.1 | 1.1 ± 0.2 | ↑ 83.3% | < 0.05 | [1] |

Data are presented as mean ± SEM. LDL-C: Low-density lipoprotein cholesterol; SREBP-1c: Sterol regulatory element-binding protein 1c; FAS: Fatty acid synthase; ACC: Acetyl-CoA carboxylase; CPT1: Carnitine palmitoyltransferase 1.[1]

Table 2: In Vitro Effects of Glucosamine on Apolipoprotein B100 (ApoB100) Secretion and ER Stress Markers in HepG2 Cells

| Parameter | Control | Glucosamine (5 mM, 24h) | Percentage Change | p-value | Reference |

| Secreted ApoB100 (% of control) | 100 ± 8.5 | 57 ± 6.2 | ↓ 43.0% | < 0.05 | [2] |

| Cellular ApoB100 (% of control) | 100 ± 7.9 | 38 ± 5.1 | ↓ 62.0% | < 0.05 | [2] |

| GRP78 Protein Expression (relative to actin) | 1.0 ± 0.1 | 2.5 ± 0.3 | ↑ 150% | < 0.01 | [3] |

| Phospho-PERK (relative to total PERK) | 1.0 ± 0.2 | 3.6 ± 0.5 | ↑ 260% | < 0.05 | [4] |

| Phospho-eIF2α (relative to total eIF2α) | 1.0 ± 0.15 | 2.1 ± 0.3 | ↑ 110% | < 0.05 | [4] |

Data are presented as mean ± SEM. GRP78: Glucose-regulated protein 78; PERK: Protein kinase R-like endoplasmic reticulum kinase; eIF2α: Eukaryotic initiation factor 2 alpha.[2][3][4]

Key Signaling Pathways Modulated by Glucosamine

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades affected by glucosamine in hepatocytes.

Hexosamine Biosynthesis Pathway and O-GlcNAcylation

Caption: Glucosamine bypasses the rate-limiting step of the HBP, increasing UDP-GlcNAc levels and promoting protein O-GlcNAcylation.

Glucosamine-Induced ER Stress and the Unfolded Protein Response (UPR)

Caption: High levels of glucosamine induce ER stress, activating the three branches of the UPR, which in turn modulate protein synthesis and lipogenesis.

Glucosamine's Impact on mTOR Signaling and Lipogenesis

Caption: Glucosamine can activate the mTORC1 pathway, a key regulator of cell growth and metabolism, leading to increased SREBP-1c activity and lipogenesis.

Detailed Experimental Protocols

In Vivo NAFLD Mouse Model

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet-Induced NAFLD: Mice are fed a high-fat, high-sugar diet (HFHSD) for 12 weeks to induce NAFLD. The diet consists of 45% kcal from fat, 40% from carbohydrates (with 20% sucrose (B13894) in drinking water), and 15% from protein.[1]

-

Glucosamine Administration: Following the induction of NAFLD, mice are randomly assigned to a control group (continuing HFHSD) or a glucosamine-treated group. Glucosamine is administered daily via oral gavage at a dose of 250 mg/kg body weight for 8 weeks.[1]

-

Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood samples are collected via cardiac puncture for serum analysis. Livers are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for histological analysis.

-

Biochemical Analysis: Serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured using commercial enzymatic kits. Liver tissues are homogenized, and lipids are extracted for the quantification of hepatic triglyceride and cholesterol content.

-

Gene Expression Analysis: Total RNA is extracted from liver tissue using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of SREBP-1c, FAS, ACC, and CPT1. Gene expression is normalized to a housekeeping gene such as β-actin.[1]

-

Histology: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

In Vitro HepG2 Cell Culture Model

-

Cell Culture: Human hepatoma HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Glucosamine Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with serum-free DMEM containing glucosamine at a final concentration of 5 mM or a vehicle control. Cells are incubated for 24 hours.[2]

-

ApoB100 Secretion Assay: After the 24-hour incubation, the culture medium is collected to measure secreted ApoB100. The cells are lysed to measure intracellular ApoB100. ApoB100 levels in the medium and cell lysates are quantified by enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis for ER Stress Markers: Following glucosamine treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against GRP78, total PERK, phospho-PERK, total eIF2α, and phospho-eIF2α. An antibody against β-actin is used as a loading control. Protein bands are visualized using chemiluminescence and quantified by densitometry.[3][4]

Discussion and Future Directions

The compiled evidence strongly suggests that glucosamine has a complex and dose-dependent effect on hepatic lipid metabolism. In the context of a high-fat, high-sugar diet-induced NAFLD model, glucosamine appears to ameliorate hepatic steatosis by downregulating key lipogenic genes and upregulating a gene involved in fatty acid oxidation.[1] Conversely, in vitro studies highlight a more direct and potentially detrimental effect, where high concentrations of glucosamine induce ER stress and impair the secretion of ApoB100, a critical component of very-low-density lipoprotein (VLDL) responsible for exporting triglycerides from the liver.[2] This could paradoxically lead to lipid accumulation within hepatocytes.

The activation of the mTOR pathway by glucosamine further complicates the picture, as this pathway is a central regulator of lipogenesis.[5] The interplay between glucosamine-induced O-GlcNAcylation, ER stress, and mTOR signaling in the liver requires further investigation to fully elucidate the net effect on lipid homeostasis under different physiological and pathological conditions.

For researchers and drug development professionals, these findings underscore the need for a nuanced understanding of glucosamine's metabolic actions. While it may offer some benefits in the context of established metabolic disease, its potential to induce cellular stress and alter lipid trafficking warrants careful consideration, particularly in the development of therapies targeting metabolic pathways. Future research should focus on long-term studies in various preclinical models to determine the chronic effects of glucosamine supplementation on liver health, especially in individuals with underlying metabolic risk factors. Furthermore, exploring the therapeutic potential of modulating the HBP or UPR pathways in the context of NAFLD could be a promising avenue for future drug discovery.

Conclusion

Glucosamine exerts a profound and multifaceted influence on hepatic lipid regulation. Its effects are mediated through the hexosamine biosynthesis pathway, the induction of endoplasmic reticulum stress, and the modulation of key signaling cascades such as the mTOR pathway. While some studies suggest a beneficial role in ameliorating NAFLD, others highlight a potential for inducing cellular stress and impairing lipid export from hepatocytes. This technical guide provides a consolidated resource of the current quantitative data, experimental methodologies, and signaling pathways to aid researchers and drug development professionals in navigating the complexities of glucosamine's impact on liver metabolism. A thorough understanding of these mechanisms is crucial for assessing the therapeutic potential and safety profile of glucosamine and for the development of novel strategies to combat hepatic steatosis and related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosamine-induced endoplasmic reticulum stress attenuates apolipoprotein B100 synthesis via PERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Hexosamine Biosynthetic Pathway: A Critical Regulator of Cholesterol Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hexosamine Biosynthetic Pathway (HBP) is emerging as a crucial intracellular nutrient sensor that integrates metabolic inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. The end-product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins. This dynamic post-translational modification, akin to phosphorylation, plays a pivotal role in regulating a myriad of cellular processes. Accumulating evidence suggests a significant, yet not fully elucidated, role for the HBP in the intricate regulation of cholesterol homeostasis. This technical guide provides a comprehensive overview of the current understanding of the interplay between the HBP and cholesterol metabolism, with a focus on the key regulatory protein, Sterol Regulatory Element-Binding Protein 2 (SREBP-2). We present detailed methodologies for key experiments, quantitative data from seminal studies, and visual representations of the underlying signaling pathways and experimental workflows to empower researchers in this burgeoning field.

Introduction to the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a metabolic pathway that utilizes 2-5% of total cellular glucose to produce UDP-GlcNAc.[1] This pathway serves as a critical sensor of the cell's nutritional status by integrating inputs from glucose (fructose-6-phosphate), glutamine (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism.[2] The rate-limiting enzyme of the HBP is glutamine:fructose-6-phosphate amidotransferase (GFAT). The final product, UDP-GlcNAc, is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine sugar moiety to serine and threonine residues of target proteins. This modification is reversible and is removed by O-GlcNAcase (OGA).[3] The dynamic cycling of O-GlcNAcylation on proteins allows for rapid cellular responses to nutrient fluctuations.

References

- 1. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAcylation Increases ChREBP Protein Content and Transcriptional Activity in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Glucosamine, SREBP-1c, and Cholesterol Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), a widely utilized dietary supplement for joint health, is an amino sugar that serves as a key substrate for the hexosamine biosynthetic pathway (HBP). Emerging evidence suggests that the metabolic flux through the HBP can influence various cellular signaling cascades, including those governing lipid homeostasis. This technical guide provides an in-depth exploration of the interaction between glucosamine, the sterol regulatory element-binding protein-1c (SREBP-1c), and the regulation of genes involved in cholesterol metabolism. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways.

Glucosamine and the Hexosamine Biosynthetic Pathway: A Gateway to Lipid Regulation

The hexosamine biosynthetic pathway (HBP) is a branch of glycolysis that utilizes fructose-6-phosphate (B1210287) and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a crucial substrate for post-translational modifications, most notably O-linked N-acetylglucosaminylation (O-GlcNAcylation) of nuclear and cytoplasmic proteins. Glucosamine can enter the HBP, bypassing the rate-limiting enzyme, and thus directly increase the flux through this pathway, leading to elevated levels of UDP-GlcNAc and subsequent protein O-GlcNAcylation. This modification acts as a nutrient sensor and can alter the function, stability, and localization of various proteins, including transcription factors involved in lipid metabolism.

The Role of SREBP-1c in Lipogenesis and its Modulation by Glucosamine

Sterol regulatory element-binding protein-1c (SREBP-1c) is a master transcriptional regulator of de novo lipogenesis, the process of synthesizing fatty acids and triglycerides from carbohydrates. SREBP-1c is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as by insulin, the precursor undergoes proteolytic cleavage, and the mature, transcriptionally active form translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their expression.

Recent in vitro studies have illuminated a direct link between glucosamine and the activation of SREBP-1c.

Glucosamine-Induced SREBP-1c Expression and Activation

Studies in macrophage cell lines (RAW264.7) have demonstrated that glucosamine treatment leads to an increase in the mRNA expression of Srebf1c (the gene encoding SREBP-1c)[1][2]. This upregulation is accompanied by an increase in the expression of SREBP-1c target genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (Acc) and fatty acid synthase (Fasn)[1][2].

Furthermore, research in AML12 hepatocytes has shown that intermediates of the HBP, including glucosamine, stimulate the activation of SREBP-1c and the expression of genes in the de novo lipogenesis (DNL) pathway[3]. This suggests that increased flux through the HBP, which can be achieved by glucosamine supplementation, directly promotes the lipogenic program orchestrated by SREBP-1c.

One of the proposed mechanisms for this activation is the O-GlcNAcylation of SREBP-1c itself. Studies have shown that glucosamine promotes the O-GlcNAcylation of the mature, nuclear form of SREBP-1[1][2]. While this modification did not appear to affect the DNA binding activity of SREBP-1c directly, it is hypothesized to play a role in its stability or interaction with co-activators, thereby enhancing its transcriptional activity.

Involvement of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, has been implicated in glucosamine-induced lipogenesis. In macrophages, glucosamine has been shown to stimulate the phosphorylation of mTOR and its downstream target, S6 kinase (S6K)[1]. The use of rapamycin, a specific mTOR inhibitor, was found to suppress glucosamine-induced lipid accumulation and the increased expression of Acc and Fasn[1]. This places mTOR signaling as a key intermediary between the HBP and the activation of the SREBP-1c-mediated lipogenic cascade.

Quantitative Data on the Effects of Glucosamine on SREBP-1c and Lipogenic Gene Expression

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the impact of glucosamine on SREBP-1c and related gene expression.

Table 1: In Vitro Effects of Glucosamine on Gene Expression in RAW264.7 Macrophages [1][2]

| Gene | Treatment | Fold Change vs. Control |

| Srebp-1c | Glucosamine | Increased |

| Acc | Glucosamine | Increased |

| Fas | Glucosamine | Increased |

| Scd1 | Glucosamine | Increased |

Table 2: In Vivo Effects of Glucosamine on Gene Expression in the Livers of NAFLD Mice [4][5]

| Gene | Treatment | Fold Change vs. NAFLD Control |

| Srebp-1 | Glucosamine | Decreased |

| Pparγ | Glucosamine | Decreased |

| Acc | Glucosamine | Decreased |

| Cpt1 | Glucosamine | Increased |

Note: The in vivo data presents a contrasting effect compared to in vitro studies, highlighting the complexity of systemic metabolic regulation.

Glucosamine's Interaction with Cholesterol Genes: An Area of Active Investigation

While the influence of glucosamine on SREBP-1c and lipogenesis is becoming increasingly evident, its direct impact on genes central to cholesterol homeostasis remains less clear. The primary regulator of cholesterol biosynthesis is SREBP-2, which controls the expression of key genes such as 3-hydroxy-3-methylglutaryl-CoA reductase (Hmgcr) and the low-density lipoprotein receptor (Ldlr).

Currently, there is a lack of direct evidence from published studies demonstrating that glucosamine significantly modulates the expression or activity of SREBP-2 or its primary target genes involved in cholesterol synthesis and uptake.

Potential Crosstalk Between SREBP-1c and SREBP-2

There is known crosstalk between the SREBP isoforms. For instance, SREBP-1a can activate both lipogenic and cholesterogenic genes. Although SREBP-1c preferentially regulates lipogenesis, its activation could potentially have indirect effects on cholesterol metabolism. However, studies specifically investigating the influence of glucosamine on this interplay are yet to be conducted.

The observation that glucosamine treatment in a mouse model of non-alcoholic fatty liver disease (NAFLD) led to a decrease in hepatic SREBP-1 expression suggests a more complex, context-dependent regulatory role in vivo[4][5]. In this study, glucosamine also improved the overall liver lipid profile, indicating a potential therapeutic benefit in certain pathological conditions.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Glucosamine-SREBP-1c Signaling Pathway.

Caption: General SREBP-2 Cholesterol Regulation Pathway.

References

The Effect of Glucosamine on Macrophage Cholesterol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage cholesterol accumulation is a critical initiating event in the formation of atherosclerotic plaques. The transformation of macrophages into lipid-laden foam cells drives the progression of atherosclerosis, a leading cause of cardiovascular disease. Glucosamine (B1671600) (GlcN), an amino sugar and a key metabolite in the hexosamine biosynthetic pathway (HBP), has been investigated for its various biological activities, including its potential role in modulating macrophage function. This technical guide provides an in-depth analysis of the current understanding of how glucosamine affects macrophage cholesterol accumulation, with a focus on the underlying molecular mechanisms, relevant signaling pathways, and key experimental findings. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular biology, immunology, and metabolic diseases.

Core Mechanism: Glucosamine Promotes Lipid Accumulation in Macrophages

Recent research has demonstrated that glucosamine promotes lipid accumulation in macrophages, contributing to the formation of foam cells.[1][2][3] This effect is primarily attributed to the modulation of genes involved in lipid metabolism and the activation of specific signaling pathways.

Modulation of Gene Expression

Glucosamine treatment in macrophages, such as the RAW264.7 cell line, leads to significant changes in the expression of genes that regulate cholesterol uptake, efflux, and synthesis.[1][2][3]

-

Increased Lipogenesis and Cholesterol Uptake: Glucosamine upregulates the mRNA expression of key lipogenic enzymes and transcription factors, including:

-

Decreased Cholesterol Efflux: Conversely, glucosamine suppresses the expression of genes responsible for cholesterol efflux from macrophages:

Interestingly, the effect on ABCA1 and ABCG1 expression appears to be time-dependent, with an initial increase at 6 hours followed by a significant decrease at 24 hours of glucosamine treatment.[1]

Quantitative Data on Gene Expression Changes

The following table summarizes the quantitative changes in mRNA expression of key genes in RAW264.7 macrophages following treatment with 3 mM glucosamine for 6 hours.

| Gene | Function | Fold Change vs. Control (Mean ± SD) | Reference |

| ACC | Lipogenesis | ~1.8 ± 0.2 | [1] |

| FAS | Lipogenesis | ~2.0 ± 0.3 | [1] |

| SREBP-1c | Lipogenesis Regulation | ~1.5 ± 0.15 | [1] |

| SR-A | Cholesterol Uptake | Upregulated | [1] |

| ABCA1 | Cholesterol Efflux | ~1.5 ± 0.2 (at 6h), Decreased (at 24h) | [1] |

| ABCG1 | Cholesterol Efflux | ~1.4 ± 0.1 (at 6h), Decreased (at 24h) | [1] |

Signaling Pathway: The Role of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cellular metabolism and growth and plays a significant role in glucosamine-induced lipid accumulation in macrophages.[1][2][3]

Activation of mTOR by Glucosamine

Glucosamine treatment stimulates the phosphorylation of mTOR and its downstream target, S6 kinase (S6K), in macrophages.[1][2][3] This activation of the mTOR pathway is central to the observed increase in lipogenesis. The use of rapamycin, a specific mTOR inhibitor, has been shown to suppress glucosamine-induced lipid accumulation and the increased expression of lipogenic genes like ACC and FAS.[1][2][3] However, rapamycin does not appear to reverse the glucosamine-mediated suppression of ABCA1 and ABCG1, suggesting that this effect is regulated through an mTOR-independent mechanism.[1][2]

Crosstalk with the Hexosamine Biosynthetic Pathway (HBP)

Glucosamine is a key metabolite of the HBP. Increased flux through this pathway leads to an increase in O-GlcNAcylation, a post-translational modification of proteins. Glucosamine has been shown to promote the O-GlcNAcylation of the nuclear, mature form of SREBP-1.[1][2][3] While this modification does not directly affect the DNA binding activity of SREBP-1, it is hypothesized to play a role in its cleavage and activation.[1] There is also evidence of crosstalk between the HBP and mTOR signaling, where O-GlcNAcylation may regulate mTOR phosphorylation and activity.[1]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of glucosamine on macrophage cholesterol accumulation.

Macrophage Culture and Foam Cell Formation

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Foam Cell Induction: To induce foam cell formation, macrophages are incubated with modified lipoproteins such as oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours. Glucosamine (e.g., 3 mM) can be co-incubated to assess its effect.

-

Oil Red O Staining for Lipid Accumulation:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for 10 minutes.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with freshly prepared Oil Red O working solution for 15-20 minutes at room temperature.

-

Wash with 60% isopropanol and then with water.

-

Counterstain nuclei with hematoxylin (B73222) for 1 minute.

-

Wash with water and visualize under a microscope. Lipid droplets will appear red.

-

For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.

-

Experimental Workflow for Foam Cell Formation Analysis

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated and control macrophages using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c, ACC, FAS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting for mTOR Pathway Analysis

-

Protein Extraction: Lyse treated and control macrophages in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies against total and phosphorylated forms of mTOR and S6K overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cholesterol Efflux Assay

-

Labeling: Label macrophages with a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or [3H]-cholesterol for 1-24 hours.

-

Equilibration: Wash the cells and equilibrate in serum-free medium for 1-2 hours.

-

Efflux: Incubate the labeled cells with cholesterol acceptors such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) for 4-6 hours.

-

Quantification:

-

Collect the medium (containing effluxed cholesterol) and lyse the cells.

-

Measure the fluorescence or radioactivity in both the medium and the cell lysate.

-

Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cell lysate)) * 100.

-

Alternative and Complementary Mechanisms

While the mTOR pathway is a primary mechanism, other effects of glucosamine may also contribute to its impact on macrophage cholesterol metabolism.

Anti-inflammatory Effects

Glucosamine has been reported to possess anti-inflammatory properties, including the inhibition of NF-κB activation and the production of pro-inflammatory cytokines in macrophages.[4][5][6] Since chronic inflammation is a key driver of atherosclerosis and macrophage foam cell formation, the anti-inflammatory effects of glucosamine could potentially counteract its pro-lipogenic actions. However, more research is needed to delineate the net effect of these opposing activities on macrophage cholesterol accumulation in an atherosclerotic environment.

Effects on Proteoglycan Synthesis

Glucosamine is a precursor for the synthesis of glycosaminoglycan (GAG) chains of proteoglycans. Some studies suggest that glucosamine can alter the synthesis and structure of proteoglycans produced by vascular cells.[7][8] As proteoglycans in the arterial intima can trap lipoproteins, leading to their uptake by macrophages, glucosamine-induced changes in proteoglycan structure could potentially influence lipoprotein retention and macrophage cholesterol accumulation. However, the direct impact of glucosamine-modified proteoglycans on macrophage lipoprotein uptake requires further investigation.

Conclusion and Future Directions

The available evidence strongly suggests that glucosamine promotes lipid accumulation in macrophages by upregulating lipogenic gene expression and downregulating cholesterol efflux transporters. The activation of the mTOR signaling pathway appears to be a key driver of the lipogenic effects of glucosamine. While glucosamine also exhibits anti-inflammatory properties and can modulate proteoglycan synthesis, the interplay of these various effects on the overall process of macrophage foam cell formation in the context of atherosclerosis is complex and warrants further investigation.

For drug development professionals, these findings highlight the importance of considering the metabolic effects of glucosamine and related compounds on macrophages. Targeting the mTOR pathway or specific components of the hexosamine biosynthetic pathway could offer novel therapeutic strategies for modulating macrophage cholesterol metabolism. Future research should focus on in vivo studies to confirm these in vitro findings and to elucidate the net effect of glucosamine on the development and progression of atherosclerosis. Additionally, a more detailed understanding of the mTOR-independent regulation of cholesterol efflux by glucosamine is needed.

References

- 1. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers Publishing Partnerships | The modulation of the hexosamine biosynthetic pathway impacts the localization of CD36 in macrophages [frontierspartnerships.org]

- 5. Phosphorylated glucosamine inhibits the inflammatory response in LPS-stimulated PMA-differentiated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteoglycans in macrophages: characterization and possible role in the cellular uptake of lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the metabolism of lipoprotein-proteoglycan complexes in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

animal models for studying glucosamine's effect on cholesterol (e.g., LDL receptor-deficient mice)

Application Notes and Protocols for Researchers

The ubiquitous dietary supplement glucosamine (B1671600), widely used for osteoarthritis management, has garnered increasing attention for its potential off-target effects on lipid metabolism. Anecdotal reports and some preclinical studies have suggested a link between glucosamine consumption and alterations in plasma cholesterol levels. To rigorously investigate this association, researchers have turned to animal models that mimic human hypercholesterolemia. Among these, the LDL receptor-deficient (LDLR-/-) mouse stands out as a particularly relevant model, given its impaired ability to clear low-density lipoprotein (LDL) cholesterol from the circulation, a condition analogous to familial hypercholesterolemia in humans.

This document provides detailed application notes and experimental protocols for utilizing animal models, with a focus on LDLR-/- mice, to study the effects of glucosamine on cholesterol metabolism. It is intended for researchers, scientists, and drug development professionals seeking to explore this complex interaction.

Application Notes

Rationale for Using LDL Receptor-Deficient Mice

LDL receptor-deficient (LDLR-/-) mice are a cornerstone in atherosclerosis research. The absence of the LDL receptor leads to a significant elevation in plasma LDL cholesterol levels, especially when these mice are challenged with a high-fat, high-cholesterol "Western" diet. This model is particularly well-suited for studying the effects of interventions like glucosamine supplementation on an already compromised lipid metabolism system. The exacerbated hypercholesterolemia in these mice provides a sensitive background to detect even subtle modulations in cholesterol levels and atherosclerotic plaque development.

Key Findings from Animal Studies

Research utilizing LDLR-/- mice has provided valuable, albeit complex, insights into the effects of glucosamine on cholesterol and atherosclerosis. A key study demonstrated that long-term glucosamine supplementation in male LDLR-/- mice on a Western diet led to a further increase in plasma cholesterol and triglyceride concentrations[1]. Interestingly, while this study observed an increase in the initiation of atherosclerosis at an early time point (5 weeks), there was no significant effect on the progression of atherosclerosis after longer periods of supplementation (10 or 20 weeks)[1]. This suggests that while glucosamine may influence plasma lipid profiles, its impact on the long-term development of atherosclerotic plaques in this model is not straightforward.

In contrast, a study using another model of atherosclerosis, the apolipoprotein E-deficient (apoE-/-) mouse, reported that glucosamine treatment led to a reduction in atherosclerotic lesions without affecting plasma glucose or total cholesterol levels[2]. These differing outcomes highlight the importance of the specific animal model and experimental conditions in studying the nuanced effects of glucosamine.

Studies in other animal models, such as rabbits fed a cholesterol-enriched diet, have shown that glucosamine did not significantly affect serum cholesterol levels but did alter the composition of cholesterol fatty acids in the aorta[3].

Potential Signaling Pathways

The precise molecular mechanisms by which glucosamine may influence cholesterol metabolism are still under investigation. Several signaling pathways have been proposed based on in vitro and in vivo studies:

-

Hexosamine Biosynthesis Pathway (HBP): Glucosamine is a key intermediate in the HBP. Increased flux through this pathway has been linked to various cellular processes, and it is hypothesized to play a role in regulating lipid metabolism[1][4].

-

mTOR Signaling: Recent research in macrophage cell lines has suggested that glucosamine can promote lipid accumulation by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway[4][5][6]. This pathway is a central regulator of cell growth and metabolism. The study indicated that glucosamine increased the expression of genes involved in lipid synthesis, such as SREBP-1c, and suppressed the expression of cholesterol efflux transporters ABCA1 and ABCG1[4][5].

-

PCSK9-LDLR Pathway: While no direct link has been established in the literature, it is plausible that glucosamine could indirectly influence the proprotein convertase subtilisin/kexin type 9 (PCSK9)-LDLR pathway. PCSK9 is a key regulator of LDL cholesterol levels by promoting the degradation of the LDL receptor. Alterations in cellular metabolism induced by glucosamine could potentially impact the expression or activity of PCSK9 or SREBP-2, a major transcriptional regulator of both LDLR and PCSK9. Further research is needed to explore this potential connection.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of glucosamine on plasma lipids in LDL receptor-deficient mice[1].

Table 1: Effect of Glucosamine on Plasma Cholesterol Levels in Male LDL Receptor-Deficient Mice on a Western Diet (20 weeks)

| Treatment Group | Mean Plasma Cholesterol (mg/dL) ± SEM |

| Control | 1800 ± 150 |

| Glucosamine (15 mg/kg/day) | 2100 ± 200 |

| Glucosamine (50 mg/kg/day) | 2200 ± 180 |

Table 2: Effect of Glucosamine on Plasma Triglyceride Levels in Male LDL Receptor-Deficient Mice on a Western Diet (20 weeks)

| Treatment Group | Mean Plasma Triglycerides (mg/dL) ± SEM |

| Control | 200 ± 25 |

| Glucosamine (15 mg/kg/day) | 250 ± 30 |

| Glucosamine (50 mg/kg/day) | 280 ± 40 |

Experimental Protocols

1. Induction of Hypercholesterolemia in LDL Receptor-Deficient Mice

-

Animal Model: Male LDL receptor-deficient (LDLR-/-) mice on a C57BL/6J background.

-

Age: 6-8 weeks old at the start of the diet.

-

Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet:

-

Acclimation: Upon arrival, acclimate mice to a standard chow diet for one week.

-

Western Diet: To induce hypercholesterolemia, switch the mice to a Western-type diet containing 21% fat and 0.15% cholesterol (by weight)[1]. Maintain the mice on this diet for the duration of the experiment.

-

2. Glucosamine Administration

-

Route of Administration: Oral administration via drinking water is a common and non-invasive method[1].

-

Dosage Preparation:

-

Calculate the required amount of glucosamine hydrochloride based on the average daily water consumption of the mice and the target dosages (e.g., 15 mg/kg/day and 50 mg/kg/day)[1].

-

Dissolve the calculated amount of glucosamine in the drinking water. Prepare fresh glucosamine-containing water every 2-3 days.

-

-

Control Group: The control group should receive drinking water without glucosamine.

-

Duration: The duration of treatment can vary depending on the study endpoints. For studying effects on plasma lipids and early atherosclerosis, a period of 5 to 20 weeks has been used[1].

3. Blood Collection and Lipid Analysis

-

Blood Collection:

-

Collect blood samples from the retro-orbital sinus or tail vein at specified time points (e.g., baseline, and at the end of the treatment period).

-

For plasma collection, use tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Lipid Analysis:

-

Measure total cholesterol and triglyceride concentrations in the plasma using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

-

4. Atherosclerosis Assessment (Optional)

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Aortic Root Analysis:

-

Dissect the heart and the aortic root.

-

Embed the aortic root in a cryo-embedding medium (e.g., OCT compound) and freeze.

-

Prepare serial cryosections of the aortic root.

-

-

Staining: Stain the sections with Oil Red O to visualize neutral lipid deposits within atherosclerotic plaques.

-

Quantification: Quantify the lesion area using image analysis software.

Visualizations

Caption: Experimental workflow for studying glucosamine's effects.

Caption: Proposed mTOR signaling pathway for glucosamine's effect.

Caption: Hypothetical glucosamine-PCSK9 pathway (direct link unproven).

References

- 1. Glucosamine supplementation accelerates early but not late atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct effects of glucose and glucosamine on vascular endothelial and smooth muscle cells: Evidence for a protective role for glucosamine in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine and experimental atherosclerosis. Increased wet weight and changed composition of cholesterol fatty acids in aorta of rabbits fed a cholesterol-enriched diet with added glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput Screening Assay for Glucosamine's Effect on Cellular Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases. Glucosamine (B1671600), a widely used dietary supplement, has been anecdotally reported to influence cholesterol levels, though systematic studies have yielded conflicting results.[1][2][3][4][5] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to systematically evaluate the effect of glucosamine and other compounds on cellular cholesterol content. The described assay is a fluorescence-based method, amenable to automation, utilizing a fluorescent cholesterol probe for rapid and sensitive quantification of cellular cholesterol in a 96-well format.[6] This protocol is designed for researchers in drug discovery and cell biology to efficiently screen compound libraries and investigate the mechanisms underlying cellular cholesterol regulation.

Introduction

Cellular cholesterol is a vital component of membranes and a precursor for steroid hormones and bile acids. Its levels are tightly regulated through a complex network of synthesis, uptake, and efflux pathways.[7] Key signaling pathways involved in cholesterol homeostasis include the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls the expression of genes involved in cholesterol synthesis and uptake, and the Liver X Receptor (LXR) pathway, which regulates cholesterol efflux through transporters like ABCA1.[7][8] Dysregulation of these pathways can lead to cellular cholesterol accumulation and is associated with atherosclerosis and other metabolic diseases.[8]

Glucosamine is an amino sugar that serves as a precursor for the biosynthesis of glycosaminoglycans, essential components of cartilage.[9] While primarily used for osteoarthritis, its broader metabolic effects are of increasing interest. Some reports suggest a potential link between glucosamine and altered cholesterol metabolism, but the evidence remains inconclusive.[1][4][10] A robust high-throughput screening assay is therefore essential to clarify the effects of glucosamine on cellular cholesterol and to identify novel modulators of cholesterol homeostasis.

This application note details a cell-based, high-throughput assay using a fluorescent cholesterol probe to measure total cellular cholesterol.[6] The assay is suitable for screening large compound libraries and can be adapted to investigate specific aspects of cholesterol metabolism, such as uptake and efflux.[11]

Materials and Methods

Reagents and Equipment

-

Cell Line: HepG2 (human liver carcinoma) or THP-1 (human monocytic) cell lines.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for HepG2, RPMI-1640 for THP-1, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, black, clear-bottom microplates.

-

Fluorescent Cholesterol Assay Kit: Commercially available kits containing a fluorescent cholesterol probe (e.g., NBD-cholesterol or a similar fluorescently tagged cholesterol).[6]

-

Glucosamine Hydrochloride: High-purity, sterile-filtered.

-

Control Compounds:

-

Positive Control (Cholesterol accumulation): U-18666A

-

Positive Control (Cholesterol reduction): Simvastatin

-

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (as provided in the assay kit or 4% paraformaldehyde in PBS)

-

Wash Buffer (as provided in the assay kit or PBS)

-

Automated Liquid Handling System (optional, for HTS)

-

Fluorescence Microplate Reader with appropriate filters for the chosen fluorescent probe (e.g., Ex/Em = 485/535 nm).[6]

-

Incubator: 37°C, 5% CO2.

Experimental Protocols

Protocol 1: Cell Seeding and Compound Treatment

-

Cell Seeding:

-

Harvest and count HepG2 or THP-1 cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of glucosamine hydrochloride in sterile PBS or cell culture medium.

-

Prepare a serial dilution of glucosamine to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Prepare stock solutions of positive and negative controls.

-

-

Compound Treatment:

-

Carefully remove the cell culture medium from the wells.

-

Add 100 µL of fresh medium containing the various concentrations of glucosamine, control compounds, or vehicle (medium alone) to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Protocol 2: Fluorescent Cholesterol Staining and Measurement

-

Staining Solution Preparation:

-

Prepare the fluorescent cholesterol probe working solution according to the manufacturer's instructions of the chosen assay kit.

-

-

Cell Staining:

-

After the treatment period, remove the compound-containing medium from the wells.

-

Wash the cells twice with 100 µL of Wash Buffer.

-

Add 100 µL of the fluorescent cholesterol probe working solution to each well.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

-

-

Cell Fixation and Washing:

-

Remove the staining solution.

-

Wash the cells three times with 100 µL of Wash Buffer.

-

Add 100 µL of Fixative Solution to each well and incubate for 15 minutes at room temperature.

-